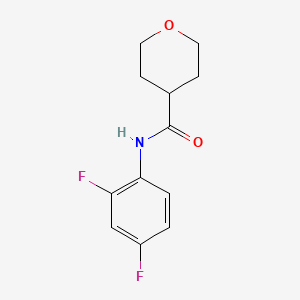
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide, also known as DIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPA belongs to the class of indole-based compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the body. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to bind to the beta-amyloid protein, which is a key component of Alzheimer's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to decrease the production of beta-amyloid protein in Alzheimer's disease models.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide in lab experiments is its high selectivity for specific proteins. This makes it an ideal tool for studying the function of these proteins in biological systems. However, one limitation of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are numerous future directions for research involving 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These probes could be used to detect the presence of specific proteins in vivo, which would greatly enhance our ability to study biological processes in real time. Another area of interest is the development of new therapeutic agents based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These agents could be used to treat a wide range of diseases, including cancer and Alzheimer's disease.
合成方法
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can be achieved through a multi-step process that involves the reaction of 2,5-dimethylindole with pyridine-3-carboxylic acid, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide.
科学研究应用
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide as a fluorescent probe for detecting the presence of specific proteins in biological samples. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-5-6-16-15(8-11)14(12(2)19-16)9-17(21)20-13-4-3-7-18-10-13/h3-8,10,19H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBTXRMMBCJXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)




![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)




